

An In-depth Technical Guide to (R)-3-Methoxypyrrolidine Hydrochloride Salt

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Compound of Interest

Compound Name: (R)-3-Methoxypyrrolidine

Cat. No.: B042184

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Introduction

(R)-3-Methoxypyrrolidine hydrochloride is a chiral organic compound that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors. As a versatile pyrrolidine derivative, it serves as a crucial building block in the synthesis of complex bioactive molecules.^[1] The stereochemistry at the C3 position is of particular importance in asymmetric synthesis, where precise control over the three-dimensional structure is paramount for achieving desired pharmacological outcomes. This technical guide provides a comprehensive overview of the data and properties of **(R)-3-Methoxypyrrolidine** hydrochloride, including its physicochemical characteristics, spectral data, and a detailed experimental protocol for its synthesis.

Physicochemical Properties

The fundamental physical and chemical properties of **(R)-3-Methoxypyrrolidine** hydrochloride are summarized in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.

Property	Value	Reference
CAS Number	474707-30-7	[1]
Molecular Formula	C ₅ H ₁₂ ClNO	[2]
Molecular Weight	137.61 g/mol	[2]
Appearance	Solid-Liquid Mixture	[2]
Boiling Point	171.7 °C at 760 mmHg	[2]
Melting Point	Not Available	[2]
Purity	≥97%	[2]
Storage Temperature	Room Temperature	[2]

Solubility: While specific quantitative solubility data is not readily available in the literature, as a hydrochloride salt, **(R)-3-Methoxypyrrolidine** hydrochloride is expected to be soluble in water and lower alcohols like methanol and ethanol, with limited solubility in non-polar organic solvents.

Spectral Data

Spectral analysis is critical for the structural confirmation and purity assessment of **(R)-3-Methoxypyrrolidine** hydrochloride.

¹H NMR Spectrum: A ¹H NMR spectrum is available for **(R)-3-Methoxypyrrolidine** hydrochloride, which is a key technique for confirming its chemical structure.

¹³C NMR Spectrum: Detailed ¹³C NMR spectral data for **(R)-3-Methoxypyrrolidine** hydrochloride is not explicitly available in the public domain. However, based on the known structure, the expected chemical shifts would correspond to the five carbon atoms of the methoxypyrrolidine ring system.

Experimental Protocols

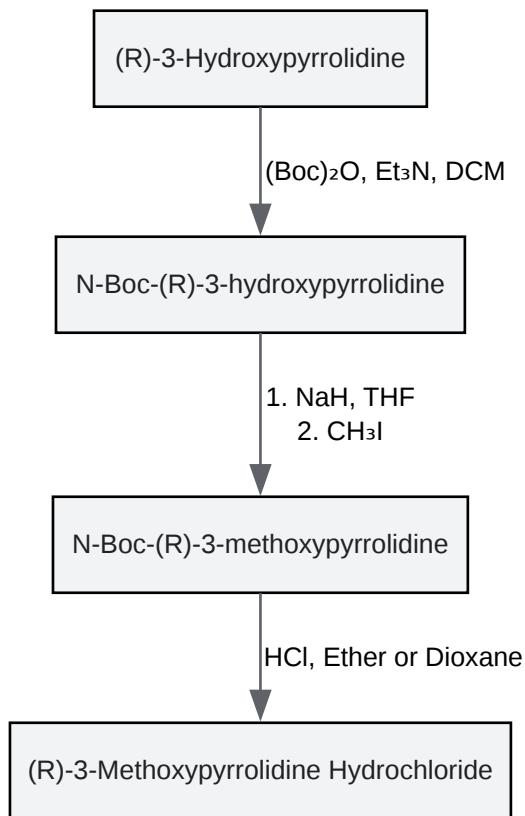
The synthesis of **(R)-3-Methoxypyrrolidine** hydrochloride can be achieved from the readily available precursor, (R)-3-hydroxypyrrolidine. The following is a representative experimental

protocol based on a Williamson ether synthesis followed by salt formation.

Synthesis of **(R)-3-Methoxypyrrolidine** from **(R)-3-Hydroxypyrrolidine**:

- Step 1: Protection of the Pyrrolidine Nitrogen. **(R)-3-hydroxypyrrolidine** is first protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, to prevent side reactions at the nitrogen atom. This is typically achieved by reacting **(R)-3-hydroxypyrrolidine** with di-tert-butyl dicarbonate $(Boc)_2O$ in the presence of a base like triethylamine in a solvent such as dichloromethane.
- Step 2: Williamson Ether Synthesis. The protected **(R)-3-hydroxypyrrolidine** is then subjected to a Williamson ether synthesis. The hydroxyl group is deprotonated using a strong base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF) to form an alkoxide. This is followed by the addition of a methylating agent, such as methyl iodide, to introduce the methoxy group.
- Step 3: Deprotection and Hydrochloride Salt Formation. The Boc protecting group is removed under acidic conditions. Treatment with hydrochloric acid in a suitable solvent, such as diethyl ether or dioxane, will cleave the Boc group and subsequently form the hydrochloride salt of **(R)-3-Methoxypyrrolidine**. The final product can then be isolated by filtration or evaporation of the solvent.

Experimental Workflow for Synthesis



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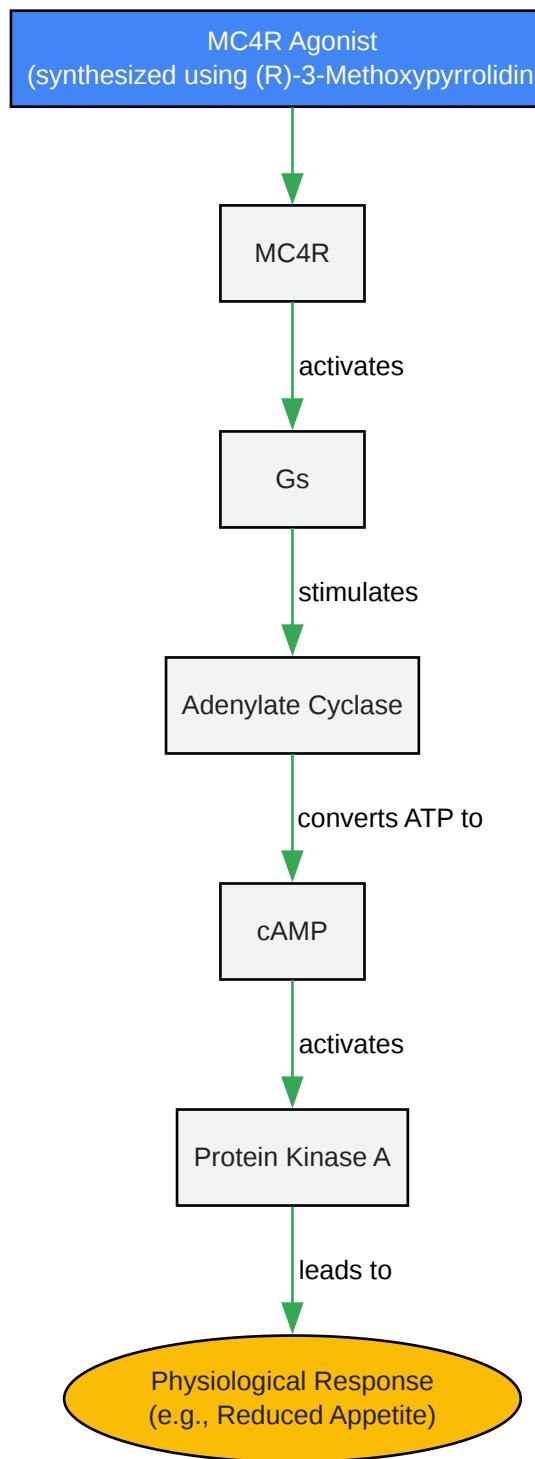
Caption: Synthesis of **(R)-3-Methoxypyrrolidine** hydrochloride.

Biological Significance and Applications

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] The specific chirality and the presence of a methoxy group in **(R)-3-Methoxypyrrolidine** hydrochloride make it a valuable intermediate for introducing specific structural motifs that can influence a molecule's binding affinity and pharmacological properties.[1]

One notable application of **(R)-3-Methoxypyrrolidine** is in the synthesis of selective melanocortin 4 receptor (MC4R) agonists.[3] MC4R is a G-protein coupled receptor that plays a critical role in the regulation of energy homeostasis and appetite. Agonists of this receptor are being investigated as potential treatments for obesity.

Signaling Pathway Involving MC4R



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Caption: MC4R agonist signaling pathway.

Safety Information

(R)-3-Methoxypyrrolidine hydrochloride should be handled with care in a laboratory setting. It is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).^[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.^[2] Work should be conducted in a well-ventilated area or a fume hood.

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